2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline
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Overview
Description
2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline is an organic compound that features a fluorine atom and a tetrazole ring attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the introduction of a fluorine atom and a tetrazole ring onto an aniline precursor. One common method involves the reaction of 2-fluoroaniline with sodium azide and a suitable catalyst to form the tetrazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and tetrazole ring contribute to its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline: Similar structure but with the tetrazole ring in a different position.
3-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
312537-83-0 |
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Molecular Formula |
C7H6FN5 |
Molecular Weight |
179.15 g/mol |
IUPAC Name |
2-fluoro-4-(2H-tetrazol-5-yl)aniline |
InChI |
InChI=1S/C7H6FN5/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) |
InChI Key |
RAORRNPIMYMNAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)F)N |
Purity |
95 |
Origin of Product |
United States |
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